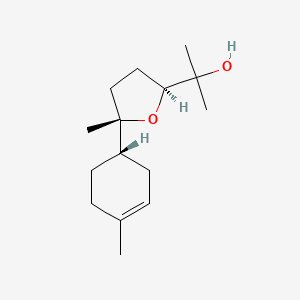

(-)-Bisabolol oxide B

説明

(-)-Bisabolol oxide B is a useful research compound. Its molecular formula is C15H26O2 and its molecular weight is 238.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(-)-Bisabolol oxide B is a sesquiterpenoid compound primarily derived from (-)-α-bisabolol, which is found in essential oils of various plants, especially chamomile. This compound exhibits a unique bicyclic structure that contributes to its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. Research into its biological properties is ongoing, revealing promising therapeutic potentials.

Chemical Structure and Properties

The chemical formula for this compound is CHO. Its structure allows for various chemical transformations, making it a versatile compound in synthetic organic chemistry. The compound can undergo oxidation, hydroxylation, and esterification, leading to derivatives that may exhibit enhanced biological activity compared to the parent compound.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. It has been shown to outperform its precursor, α-bisabolol, in this regard .

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit inflammation in various models. For instance, it significantly reduced ear thickness and histopathological damage in TPA-induced inflammation models .

- Antioxidant Properties : this compound has been reported to possess antioxidant capabilities, contributing to its potential use in preventing oxidative stress-related diseases .

- Anticancer Potential : Preliminary studies suggest that bisabolol oxide B may exhibit anticancer properties, although further research is needed to elucidate the mechanisms involved .

Comparative Analysis of Related Compounds

A comparative analysis of compounds related to this compound reveals distinct differences in their biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (-)-α-Bisabolol | Monocyclic Sesquiterpene | Main active principle of chamomile; anti-inflammatory properties. |

| Bisabolol oxide A | Sesquiterpenoid | Similar structure but different biological activities; often less studied. |

| Xylcarpin D | Sesquiterpenoid | Exhibits unique anti-cancer properties; structurally related but distinct. |

The structural uniqueness of this compound lies in its specific combination of functional groups that confer distinct biological activities not fully replicated by its analogs.

Case Studies and Research Findings

- Antimicrobial Studies : In a comparative study, bisabolol oxide B was found to have higher antibacterial activity than α-bisabolol against various bacterial strains. This finding supports its potential application as a natural antimicrobial agent in pharmaceuticals and food preservation .

- Anti-inflammatory Research : In vitro studies demonstrated that bisabolol oxide B significantly inhibited inflammatory responses in cultured cells. This suggests its potential role in developing treatments for inflammatory conditions .

- Antioxidant Efficacy : A study measuring the DPPH radical scavenging ability found that bisabolol oxide B exhibited considerable antioxidant activity, indicating its potential use in formulations aimed at reducing oxidative stress .

科学的研究の応用

Anti-Inflammatory Effects

Numerous studies have demonstrated the anti-inflammatory properties of (-)-bisabolol oxide B. For instance, research indicates that it significantly inhibits the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. The compound showed a dose-dependent inhibition of these mediators, suggesting its potential utility in treating inflammatory conditions .

| Inflammatory Mediator | Inhibition (%) at 50 µg/mL |

|---|---|

| Nitric Oxide | 55.5 |

| Prostaglandin E2 | 62.3 |

| TNF-α | 45.3 |

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. It has been shown to reduce reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in various cellular models . This property makes it a candidate for inclusion in formulations aimed at preventing oxidative damage.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound against neurodegenerative diseases such as Alzheimer's disease (AD). It has been found to inhibit β-amyloid aggregation, reduce neuronal apoptosis, and protect against oxidative stress-induced damage in neuronal cells . The compound also demonstrated an ability to improve mitochondrial function and reduce neuroinflammation, which are critical factors in neurodegenerative pathology.

Cosmetic Applications

Due to its skin-soothing properties, this compound is widely used in cosmetic formulations. Its ability to reduce inflammation and irritation makes it suitable for products aimed at sensitive skin or conditions such as eczema and psoriasis . Furthermore, its antimicrobial properties contribute to its effectiveness in products designed to prevent acne and other skin infections.

Food Safety and Preservation

The antimicrobial effects of this compound extend to food safety applications, where it can be used as a natural preservative. Studies have shown its effectiveness against various pathogens, including bacteria responsible for foodborne illnesses. This application is particularly relevant given the growing consumer demand for natural preservatives over synthetic alternatives.

Case Studies

- Neuroprotection in Animal Models : A study investigated the effects of this compound on a rat model of Parkinson's disease. The results indicated significant neuroprotective effects, with improvements in locomotor activity and reductions in markers of oxidative stress .

- Anti-inflammatory Efficacy : In vitro studies using RAW 264.7 macrophages demonstrated that this compound significantly inhibited pro-inflammatory cytokines and mediators, suggesting its potential use as a therapeutic agent for inflammatory diseases .

- Cosmetic Formulation : A formulation containing this compound was tested for its efficacy in treating skin irritations and showed promising results in reducing redness and inflammation compared to control formulations .

化学反応の分析

Oxidation Reactions

(-)-Bisabolol oxide B undergoes enzymatic oxidation via microbial catalysts such as Absidia coerulea and Aspergillus niger. Key oxidative transformations include:

-

Epoxidation : Formation of α-bisabolol oxide A ([M+Na]⁺ m/z 279.1936) through C-3/C-4 double bond oxidation .

-

Side-chain modification : Conversion to 1-hydroxybisabolol oxide B (δ<sub>C</sub>73.6 for C-1) via cytochrome P450-mediated oxidation .

Hydroxylation Pathways

Microbial biotransformation introduces hydroxyl groups at multiple positions (Table 1):

Table 1: Hydroxylated derivatives of this compound

Absidia coerulea produces (1R,7S,10S)-1-hydroxybisabolol oxide B through stereoselective hydroxylation, confirmed by HMBC correlations (H-14 to C-1) .

Epoxidation and Cyclization

The compound's cyclic ether formation involves two key mechanisms:

-

Prenyl side-chain epoxidation : Generates 3,4-epoxy intermediates that cyclize into tetrahydrofuran derivatives (e.g., metabolite 12 with cadinane skeleton) .

-

Cyclohexene system oxidation : Forms 3,4-dihydroxy-α-bisabolol (C₁₅H₂₈O₃) through dihydroxylation, as evidenced by δ<sub>H</sub>3.63 (H-3) and δ<sub>C</sub>74.0 (C-3) NMR shifts .

Synthetic Modifications

Chemical transformations enable targeted derivatization:

-

Esterification : Acetylation of hydroxyl groups increases lipophilicity (log P increase from 3.8 to 4.2)

-

Nucleophilic substitution : Reactivity at the bisabolol oxide B epoxide ring enables conjugation with thiol-containing biomolecules

Table 2: Binding affinities of bisabolol derivatives against Bcl-2 family proteins

| Compound | Bcl-2 (kcal/mol) | Bcl-xL (kcal/mol) | Mcl-1 (kcal/mol) |

|---|---|---|---|

| This compound | -6.5 | -8.5 | -7.3 |

| α-Bisabolol | -5.7 | -8.1 | -7.5 |

| α-Bisabolol oxide A | -6.6 | -7.9 | -7.9 |

Molecular docking reveals bisabolol oxide B's superior Bcl-xL inhibition (-8.5 kcal/mol) through hydrogen bonding with Arg26 and Arg100 .

Metabolic Stability Analysis

QSAR modeling predicts favorable pharmacokinetic properties for oxidized derivatives:

-

Log *K<sub>ow</sub> *: 4.1-4.3 (optimal for blood-brain barrier penetration)

-

Toxicity : LC<sub>50</sub> values >2 mg/L (Class III toxicity category)

Table 3: Comparative metabolic profiles across transformation methods

| Method | Major Products | Yield (%) | Catalytic System |

|---|---|---|---|

| A. coerulea | 1-Hydroxybisabolol oxide B | 22 | Cytochrome P450 monooxygenase |

| T. elegans | α-Bisabolol oxide A | 20 | Epoxide hydrolase |

| Chemical oxidation | 3,4-Dihydroxy derivatives | 35 | mCPBA/H₂O₂ |

The compound's reactivity profile enables rational design of derivatives with enhanced bioactivity and pharmacokinetic properties. Recent advances in microbial biotransformation (e.g., A. coerulea scale-up fermentation) provide efficient routes to gram-scale production of pharmaceutically relevant metabolites .

特性

IUPAC Name |

2-[(2S,5S)-5-methyl-5-[(1S)-4-methylcyclohex-3-en-1-yl]oxolan-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-15)14(2,3)16/h5,12-13,16H,6-10H2,1-4H3/t12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBAYVATPNYHLW-IPYPFGDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C2(CCC(O2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](CC1)[C@@]2(CC[C@H](O2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26184-88-3 | |

| Record name | (-)-α-Bisabolol oxide B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26184-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisabolol oxide B, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026184883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2S-[2α,5β(R*)]]-tetrahydro-α,α,5-trimethyl-5-(4-methyl-3-cyclohexen-1-yl)furan-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISABOLOL OXIDE B, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S32G48306Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (-)-α-bisabolol oxide B?

A1: (-)-α-Bisabolol oxide B has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.

Q2: How is (-)-α-Bisabolol oxide B typically identified and quantified in plant extracts?

A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary method for both identifying and quantifying (-)-α-Bisabolol oxide B in plant extracts like chamomile essential oil [, , ]. Retention indices, obtained through GC analysis, are compared to databases and literature, while mass spectrometry helps confirm the compound's identity based on its fragmentation pattern.

Q3: Are there variations in the (-)-α-Bisabolol oxide B content in chamomile essential oils from different geographical origins?

A3: Yes, research indicates significant variability in (-)-α-Bisabolol oxide B content across chamomile populations. For instance, one study found (-)-α-Bisabolol oxide B as the main constituent in nine out of ten chamomile lines examined, while another identified chamazulene as the primary compound in a different line [, ]. These variations are likely influenced by factors like climate, soil conditions, and genetic diversity within the chamomile species.

Q4: What other compounds are frequently found alongside (-)-α-Bisabolol oxide B in chamomile essential oil?

A4: Chamomile essential oil exhibits a complex chemical profile. Common constituents found alongside (-)-α-Bisabolol oxide B include:

Q5: Are there any studies investigating the potential of (-)-α-Bisabolol oxide B as a bio-fungicide?

A5: A study explored the use of both essential and recovery oils from Matricaria chamomilla, which contain (-)-α-Bisabolol oxide B, as potential environmentally friendly bio-fungicides []. The research demonstrated their efficacy in inhibiting the growth of fungi commonly found on cultural heritage items. While this indicates promise, more research is needed to understand the specific role of (-)-α-Bisabolol oxide B in this context and to further explore its potential as a bio-fungicide.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。